molecular formula C11H12O3 B8324083 Methyl 1-hydroxyindan-4-carboxylate

Methyl 1-hydroxyindan-4-carboxylate

Cat. No.: B8324083
M. Wt: 192.21 g/mol
InChI Key: NLOZTSUVQBIWPJ-UHFFFAOYSA-N
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Description

Methyl 1-hydroxyindan-4-carboxylate is an aromatic organic compound featuring an indan ring system substituted with a hydroxyl group at position 1 and a methyl ester moiety at position 2. Its molecular formula is C₁₁H₁₀O₄, with a molecular weight of 206.19 g/mol. The indan core (a fused bicyclic structure of benzene and cyclopentane) imparts rigidity and planar characteristics, while the hydroxyl and ester groups enhance polarity, influencing solubility and reactivity. This compound is primarily utilized in pharmaceutical research and organic synthesis, particularly as a precursor for bioactive molecules or chiral intermediates due to its stereochemical versatility .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 1-hydroxy-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C11H12O3/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12/h2-4,10,12H,5-6H2,1H3

InChI Key

NLOZTSUVQBIWPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCC2O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indan/Indoline Derivatives

(R)-Methyl 1-(Cyanomethyl)-3-Methylindoline-4-Carboxylate
  • Molecular Formula : C₁₄H₁₅N₂O₂
  • Key Features: Replaces the indan ring with an indoline system (saturated nitrogen-containing heterocycle). The cyanomethyl (-CH₂CN) and 3-methyl substituents introduce steric and electronic effects distinct from the hydroxyl group in the target compound.
  • Applications: Used in enantioselective synthesis and drug discovery, leveraging its nitrogen heterocycle for interactions with biological targets.

Cyclohexane Derivatives

Methyl 1-Amino-4-Methylcyclohexanecarboxylate
  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Key Features: A cyclohexane ring replaces the aromatic indan system, with an amino (-NH₂) group at position 1. The lack of aromaticity reduces conjugation, altering UV absorption and reactivity.
  • Applications: Serves as a chiral building block in agrochemicals and pharmaceuticals. The amino group facilitates nucleophilic reactions, contrasting with the hydroxyl group’s hydrogen-bonding capacity in the target compound .

Diterpene Methyl Esters

Sandaracopimaric Acid Methyl Ester
  • Molecular Formula : C₂₁H₃₀O₃
  • Key Features : A tricyclic diterpene ester with a methyl group on a carboxylate. The complex ring system and lipophilic nature contrast sharply with the simpler indan backbone.
  • Applications : Isolated from plant resins (e.g., Austrocedrus chilensis), it exhibits antimicrobial properties. Its larger size and hydrophobicity make it suitable for lipid-based formulations, unlike the more polar indan derivative .

Fatty Acid Methyl Esters

Methyl Palmitate
  • Molecular Formula : C₁₇H₃₄O₂
  • Key Features : A straight-chain saturated fatty acid ester. The absence of cyclic structures results in flexibility and lower melting points.
  • Applications: Used in biofuels, lubricants, and cosmetics.

Shikimate Derivatives

Methyl Shikimate
  • Molecular Formula : C₇H₁₀O₅
  • Key Features : A cyclohexene derivative with three hydroxyl groups and a methyl ester. The conjugated double bond and hydroxyls enable chelation and acid-base reactivity.
  • Applications : Key intermediate in biochemical studies of the shikimate pathway. Its multiple hydroxyls enhance water solubility compared to the indan compound’s single hydroxyl .

Heterocyclic Carboxylic Acid Derivatives

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid
  • Molecular Formula : C₆H₅ClN₂O₂
  • Key Features : A pyrimidine ring with chlorine and methyl substituents. The electron-withdrawing chlorine increases electrophilicity, contrasting with the hydroxyl group’s electron-donating effects.
  • Applications : Utilized in heterocyclic chemistry for nucleoside analogs. The aromatic nitrogen system enables π-stacking in molecular recognition .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Applications References
Methyl 1-hydroxyindan-4-carboxylate C₁₁H₁₀O₄ Hydroxyl, ester, aromatic Pharmaceuticals, synthesis
(R)-Methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate C₁₄H₁₅N₂O₂ Cyano, ester, indoline Drug development
Methyl 1-amino-4-methylcyclohexanecarboxylate C₁₁H₂₂N₂O₂ Amino, ester, cyclohexane Agrochemical intermediates
Sandaracopimaric acid methyl ester C₂₁H₃₀O₃ Diterpene, ester Antimicrobial agents
Methyl shikimate C₇H₁₀O₅ Hydroxyl, ester, cyclohexene Biochemical studies
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ Chloro, pyrimidine, carboxyl Nucleoside analogs

Key Findings and Implications

  • Aromatic vs. Aliphatic Systems : Indan derivatives (e.g., this compound) exhibit enhanced rigidity and UV activity compared to aliphatic esters like methyl palmitate, making them preferable in photochemical applications.
  • Functional Group Diversity: Hydroxyl groups (indan, shikimate) improve solubility and hydrogen bonding, while cyano (indoline) and chloro (pyrimidine) groups enhance electrophilicity for substitution reactions.
  • Biological Relevance : Diterpene esters and indan derivatives show promise in antimicrobial and pharmaceutical contexts, whereas fatty acid esters dominate industrial applications.

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